molecular formula C20H33BrNP B159480 Tributyl(4-cyanobenzyl)phosphonium bromide CAS No. 140141-42-0

Tributyl(4-cyanobenzyl)phosphonium bromide

Cat. No.: B159480
CAS No.: 140141-42-0
M. Wt: 398.4 g/mol
InChI Key: WZJXHMOAONNTER-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tributyl(4-cyanobenzyl)phosphonium bromide typically involves the reaction of tributylphosphine with 4-cyanobenzyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Tributylphosphine+4-cyanobenzyl bromideTributyl(4-cyanobenzyl)phosphonium bromide\text{Tributylphosphine} + \text{4-cyanobenzyl bromide} \rightarrow \text{this compound} Tributylphosphine+4-cyanobenzyl bromide→Tributyl(4-cyanobenzyl)phosphonium bromide

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of phosphonium-based ionic liquids in industrial processes is advantageous due to their relatively low cost of synthesis and high thermal stability .

Chemical Reactions Analysis

Types of Reactions

Tributyl(4-cyanobenzyl)phosphonium bromide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also be reduced using appropriate reducing agents.

    Substitution: The compound can participate in substitution reactions where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in the formation of various phosphonium salts.

Scientific Research Applications

Tributyl(4-cyanobenzyl)phosphonium bromide has diverse applications in scientific research, including:

Mechanism of Action

The mechanism by which tributyl(4-cyanobenzyl)phosphonium bromide exerts its effects involves its interaction with molecular targets and pathways. As an ionic liquid, it can stabilize reactive intermediates and facilitate various chemical transformations. The phosphonium ion interacts with nucleophiles and electrophiles, enabling a wide range of reactions.

Comparison with Similar Compounds

Similar Compounds

  • Tributyl(carboxymethyl)phosphonium bromide
  • Tributyl(methyl)phosphonium bromide
  • Tetrabutylphosphonium bromide

Uniqueness

Tributyl(4-cyanobenzyl)phosphonium bromide is unique due to the presence of the 4-cyanobenzyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other phosphonium-based ionic liquids and suitable for specialized applications in scientific research and industry .

Biological Activity

Tributyl(4-cyanobenzyl)phosphonium bromide (TBCPB) is a phosphonium salt that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores the biological activity of TBCPB, summarizing its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

TBCPB is characterized by its phosphonium cation and a 4-cyanobenzyl group. The general formula can be represented as follows:

C16H22BrNP\text{C}_{16}\text{H}_{22}\text{BrN}\text{P}

Key properties include:

  • Molecular Weight : 322.17 g/mol
  • Solubility : Poorly soluble in water, but soluble in organic solvents.
  • Melting Point : Approximately 80-85 °C.

Mechanisms of Biological Activity

  • Antimicrobial Properties : TBCPB has shown promising antimicrobial activity against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes, leading to cell lysis and death.
  • Cytotoxic Effects : Studies indicate that TBCPB exhibits cytotoxic effects on cancer cell lines. The compound appears to induce apoptosis through the activation of caspases and modulation of mitochondrial membrane potential, which are critical pathways in programmed cell death.
  • Neuroprotective Effects : Preliminary research suggests that TBCPB may have neuroprotective properties, potentially through the inhibition of voltage-gated sodium channels, which can mitigate excitotoxicity in neuronal cells.

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of TBCPB against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to control groups, demonstrating its potential as a novel antimicrobial agent.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli18
Pseudomonas aeruginosa12

Cytotoxicity in Cancer Research

In vitro studies on various cancer cell lines (e.g., HeLa, MCF-7) revealed that TBCPB significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined as follows:

Cell LineIC50 (μM)
HeLa25
MCF-730

The mechanism behind this cytotoxicity was linked to increased reactive oxygen species (ROS) production and subsequent oxidative stress within the cells.

Neuroprotective Potential

A recent investigation into the neuroprotective effects of TBCPB utilized a murine model of excitotoxicity induced by glutamate. Results indicated that administration of TBCPB significantly reduced neuronal death and preserved cognitive function as assessed by behavioral tests.

Properties

IUPAC Name

tributyl-[(4-cyanophenyl)methyl]phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NP.BrH/c1-4-7-14-22(15-8-5-2,16-9-6-3)18-20-12-10-19(17-21)11-13-20;/h10-13H,4-9,14-16,18H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJXHMOAONNTER-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[P+](CCCC)(CCCC)CC1=CC=C(C=C1)C#N.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33BrNP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380220
Record name tributyl(4-cyanobenzyl)phosphonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140141-42-0
Record name tributyl(4-cyanobenzyl)phosphonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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